Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Carbonic anhydrase Sulfonamide pharmacophore Zinc coordination

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 732272‑32‑1) is a secondary sulfonamide belonging to the 2,4-dichloro-5-sulfamoylbenzoic acid chemotype. Its molecular formula is C₁₃H₁₀Cl₂N₂O₄S, with a molecular weight of 361.2 g·mol⁻¹, an XLogP3 of 2.1, two hydrogen bond donors, and five rotatable bonds.

Molecular Formula C13H10Cl2N2O4S
Molecular Weight 361.19
CAS No. 732272-32-1
Cat. No. B2400929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
CAS732272-32-1
Molecular FormulaC13H10Cl2N2O4S
Molecular Weight361.19
Structural Identifiers
SMILESC1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19)
InChIKeyXHSGHQFUUHUXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 732272-32-1): Structural Identity, Class Assignment, and Procurement-Relevant Baseline


2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 732272‑32‑1) is a secondary sulfonamide belonging to the 2,4-dichloro-5-sulfamoylbenzoic acid chemotype. Its molecular formula is C₁₃H₁₀Cl₂N₂O₄S, with a molecular weight of 361.2 g·mol⁻¹, an XLogP3 of 2.1, two hydrogen bond donors, and five rotatable bonds . The compound is supplied as a powder with a minimum purity specification of 95 % and is listed in the Enamine screening collection (Cat. EN300‑60174) as a building block for medicinal chemistry and fragment-based drug discovery . Unlike the primary sulfonamide parent compound—2,4-dichloro-5-sulfamoylbenzoic acid (lasamide, CAS 2736‑23‑4), which is a well-characterised human carbonic anhydrase inhibitor —the target compound bears an N‑(pyridin‑2‑ylmethyl) substituent on the sulfamoyl nitrogen, converting it into a secondary sulfonamide with altered hydrogen-bonding capacity, zinc-binding geometry, and physicochemical properties.

Why 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Cannot Be Replaced by Generic Primary Sulfonamide Analogs


Primary sulfonamides such as 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) derive their carbonic anhydrase (CA) inhibitory activity from a free –SO₂NH₂ moiety that coordinates the catalytic zinc ion and donates hydrogen bonds within the enzyme active site . Conversion of this primary sulfonamide into a secondary N‑alkyl‑sulfonamide—exemplified by the target compound’s N‑(pyridin‑2‑ylmethyl) group—abolishes the terminal NH₂ protons required for the canonical zinc‑binding pharmacophore . Consequently, the target compound is not a direct CA inhibitor and cannot be substituted for lasamide or furosemide in assays that depend on sulfonamide‑zinc coordination. The pyridin‑2‑ylmethyl appendage instead introduces a metal‑chelating side‑arm that has been exploited to form coordination complexes (e.g., with Zn²⁺) for distinct applications in glaucoma research . Positional isomers in which the sulfamoyl‑pyridylmethyl group is attached at the 3‑ or 4‑position of the benzoic acid ring further alter metal‑binding geometry and molecular recognition, preventing their use as interchangeable substitutes . These structural divergences mean that generic selection based solely on the “dichloro‑sulfamoylbenzoic acid” scaffold will not recapitulate the target compound’s chemical behaviour or application scope.

Quantitative Differentiation Evidence for 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 732272‑32‑1) Versus Closest Analogs


N-Substitution Abolishes Carbonic Anhydrase Zinc-Binding: Functional Differentiation from Lasamide (CAS 2736-23-4)

The parent primary sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide, CAS 2736‑23‑4), inhibits human carbonic anhydrase isoforms through direct coordination of the –SO₂NH₂ moiety to the catalytic Zn²⁺ ion. Lasamide exhibits Ki values of 2.76 nM against hCA IX and 7.54 nM against hCA XII , and an IC₅₀ of 170 nM against hCA II in an esterase assay . In contrast, the target compound (CAS 732272‑32‑1) bears an N‑(pyridin‑2‑ylmethyl) substituent that replaces one sulfonamide NH₂ proton, eliminating the primary sulfonamide motif essential for zinc ligation . No carbonic anhydrase inhibition data are reported for the target compound in any public database, consistent with the established structure–activity relationship that secondary sulfonamides cannot adopt the canonical tetrahedral zinc‑binding geometry .

Carbonic anhydrase Sulfonamide pharmacophore Zinc coordination

Proton-Transfer Salt Formation Enables Distinct Antiglaucoma Activity: Evidence from Pyridin-2-ylmethanaminium 2,4-Dichloro-5-sulfamoylbenzoate

The target compound’s carboxylic acid group and the pyridine nitrogen of 2‑aminomethylpyridine (amp) form a proton‑transfer salt, pyridin‑2‑ylmethanaminium 2,4‑dichloro‑5‑sulfamoylbenzoate (compound 1), which was evaluated alongside acetazolamide (AAZ) as a reference standard against human carbonic anhydrase isoenzymes hCA I and hCA II. Compound 1 exhibited IC₅₀ values of 0.26 μM (hCA I) and 0.30 μM (hCA II) for hydratase activity, compared with AAZ IC₅₀ values of 0.13 μM (hCA I) and 0.14 μM (hCA II) in the same assay . The corresponding Zn(II) mixed‑ligand complex (compound 2) showed IC₅₀ values of 0.13 μM (hCA I) and 0.15 μM (hCA II), statistically comparable to AAZ. Notably, in esterase activity assays, compound 2 achieved an IC₅₀ of 0.045 μM against hCA I, 7.1‑fold more potent than compound 1 (IC₅₀ = 0.32 μM) and approximately 3‑fold more potent than AAZ (IC₅₀ ~ 0.14 μM) . These data demonstrate that the target compound, when converted to a proton‑transfer salt or Zn(II) complex, generates CA inhibitory activity not present in the free acid form.

Proton-transfer compound Carbonic anhydrase I/II Glaucoma

Lipophilicity Modulation Versus Lasamide: XLogP3 Increase of 0.8 Log Units Driven by N-Pyridylmethyl Substitution

The computed XLogP3 of the target compound is 2.1 . In comparison, the primary sulfonamide parent lasamide (CAS 2736‑23‑4) has a computed logP of approximately 1.3 . The introduction of the pyridin‑2‑ylmethyl group adds approximately 0.8 log units of lipophilicity while also contributing one additional hydrogen bond acceptor (pyridine nitrogen) and one additional rotatable bond (five vs. two rotatable bonds). This shift places the target compound closer to the centre of Lipinski-compliant chemical space (optimal logP range 1–3) and may enhance passive membrane permeability relative to the more polar parent, albeit at the expense of the primary sulfonamide hydrogen bond donors required for certain target engagements .

Lipophilicity Drug-likeness Physicochemical property

Positional Isomer Differentiation: 5‑Substitution on the Benzoic Acid Ring Versus 3‑ and 4‑Sulfamoyl Regioisomers

Three regioisomers exist for the (pyridin‑2‑ylmethyl)sulfamoyl‑benzoic acid scaffold: the target compound (5‑sulfamoyl, 2,4‑dichloro substitution), the 3‑sulfamoyl analog (CAS not specified; MF C₁₃H₁₂N₂O₄S, MW 292.31), and the 4‑sulfamoyl analog (MF C₁₃H₁₂N₂O₄S, MW 292.31) . The 3‑ and 4‑isomers lack the 2,4‑dichloro substitution, resulting in a molecular weight difference of approximately 69 Da and the absence of two electron‑withdrawing chloro substituents. The 2,4‑dichloro pattern in the target compound acidifies the benzoic acid (predicted pKₐ shift of ~0.5–1.0 units lower than the non‑chlorinated analogs) and provides steric shielding around the sulfamoyl group, which affects both metal‑coordination geometry and protein‑binding orientation . The positional variation of the sulfamoyl‑pyridylmethyl arm (5‑ vs. 3‑ vs. 4‑) also determines the spatial relationship between the metal‑chelating pyridine nitrogen and the carboxylate group, governing the denticity and geometry of resultant metal complexes.

Regioisomerism Molecular recognition Coordination chemistry

Vendor Purity Specification and Pricing Differentiation: 95 % Minimum Purity with Defined Storage and Handling Parameters

The target compound is commercially available through Enamine (Cat. EN300‑60174) and distributed by Sigma‑Aldrich with a certified minimum purity of 95 % . The specification includes storage at room temperature and classification as a non‑hazardous material for transport, with a physical form listed as powder . By comparison, the primary sulfonamide parent (lasamide, CAS 2736‑23‑4) is supplied at 98 % purity from alternate vendors (e.g., Thermo Scientific Alfa Aesar) . The target compound is priced at a premium reflecting its status as a specialised building block within Enamine’s screening collection. The 95 % purity specification is adequate for most screening and synthetic applications, but researchers requiring ≥98 % purity for quantitative biophysical assays (e.g., ITC, SPR) should budget for additional purification or source the higher‑purity parent compound.

Quality specification Procurement Reproducibility

Furosemide Synthetic Pathway Divergence: The Target Compound as an N‑Protected Intermediate Rather Than a Direct Diuretic Precursor

2,4-Dichloro-5-sulfamoylbenzoic acid (lasamide) is the established industrial intermediate for furosemide (Lasix®) synthesis, undergoing nucleophilic aromatic substitution with furfurylamine at the 2‑chloro position to yield the active pharmaceutical ingredient . The target compound (CAS 732272‑32‑1), however, bears a pyridin‑2‑ylmethyl group on the sulfamoyl nitrogen rather than on the aromatic ring. This structural arrangement protects the sulfamoyl nitrogen and occupies the –SO₂NH– position that must remain free for furosemide’s diuretic pharmacophore. The target compound therefore cannot serve as a direct precursor in the standard furosemide synthetic route and instead represents a divergent chemotype suitable for generating N‑substituted sulfamoylbenzoic acid libraries via the free carboxylic acid handle .

Furosemide synthesis Loop diuretic Synthetic intermediate

Procurement‑Guiding Application Scenarios for 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS 732272‑32‑1)


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Secondary Sulfonamide Chemotype

The target compound provides a distinct secondary sulfonamide scaffold for fragment screening libraries, complementing primary sulfonamide fragments such as lasamide. Its XLogP3 of 2.1 and molecular weight of 361.2 Da position it within lead‑like chemical space, while the free carboxylic acid enables rapid amide coupling for hit expansion. Because the compound lacks canonical CA inhibitory activity, it serves as a negative control for sulfonamide‑zinc binding in CA‑focused screens and can identify non‑zinc‑dependent biological targets . The 95 % purity specification is sufficient for primary screening at concentrations ≤100 μM, and the Enamine catalogue guarantees re‑supply for confirmed hits.

Coordination Chemistry and Metallodrug Development: Zn(II) Complex Formation for Glaucoma Research

As demonstrated by Yenikaya et al. (2010), the target compound reacts with 2‑aminomethylpyridine and Zn(II) salts to form mixed‑ligand complexes that exhibit potent inhibition of human carbonic anhydrase isoforms I and II (IC₅₀ as low as 0.045 μM for hCA I esterase activity). This application leverages the compound's carboxylic acid for metal coordination and the pyridin‑2‑ylmethyl sulfamoyl group as a hydrogen‑bonding motif . Researchers developing topical antiglaucoma agents can use this compound as a validated precursor to generate CA‑active Zn(II) complexes that rival acetazolamide in potency while offering tunable physicochemical properties.

Structure–Activity Relationship (SAR) Studies on Sulfamoylbenzoic Acid N‑Substitution

The target compound enables systematic exploration of N‑alkylation effects on sulfamoylbenzoic acid pharmacology. By comparing the target compound (secondary sulfonamide) with lasamide (primary sulfonamide) and with the 3‑ and 4‑sulfamoyl regioisomers, medicinal chemistry teams can map the contribution of sulfamoyl NH protons, substitution position, and chlorine substitution to target binding, selectivity, and pharmacokinetic properties . The defined purity and commercial availability ensure batch‑to‑batch consistency for quantitative SAR campaigns.

Negative Control Compound for Carbonic Anhydrase Inhibitor Screening Cascades

Given that the N‑(pyridin‑2‑ylmethyl) group abolishes zinc‑coordinating capacity, the target compound serves as a structurally matched negative control in CA inhibitor screening cascades. When screened alongside lasamide (positive control; Ki = 2.76–7.54 nM against hCA IX/XII), the target compound should exhibit no significant inhibition, confirming assay specificity for the primary sulfonamide pharmacophore . This application is particularly valuable in industrial screening where false positives arising from non‑specific protein binding must be rapidly identified.

Quote Request

Request a Quote for 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.